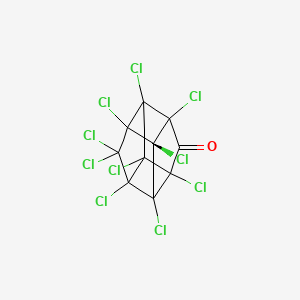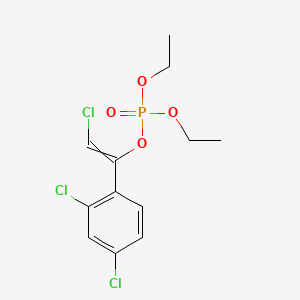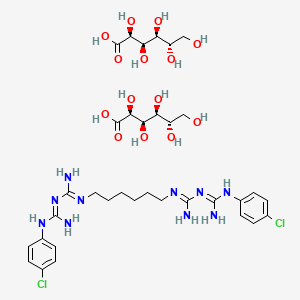
氯硝酚
描述
Chlornitrofen is a chemical compound with the molecular formula C12H6Cl3NO3 . It belongs to the nitrophenyl chemical class of compounds and is a pre-emergence herbicide used to control annual weeds and some perennials .
Molecular Structure Analysis
The molecular weight of Chlornitrofen is 318.540 Da . Its structure includes a benzene ring with three chlorine atoms and a nitrophenol group .Physical And Chemical Properties Analysis
Chlornitrofen has a density of 1.5±0.1 g/cm3, a boiling point of 370.4±42.0 °C at 760 mmHg, and a flash point of 177.8±27.9 °C . It also has a molar refractivity of 73.9±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 207.7±3.0 cm3 .科学研究应用
内分泌破坏潜力
已发现氯硝酚 (CNP) 同时具有抗雄激素和雌激素活性,可能充当内分泌破坏物。在一项使用人雄激素受体 (hAR) 和人雌激素受体-α (hER α) 报告基因检测的研究中,CNP 在这些域中表现出强大的活性,表明它可能影响人和其他动物的内分泌功能 (Kojima et al., 2003)。
环境持久性和残留
研究表明,主要在日本用作水稻除草剂的 CNP 可以很容易地转化为环境中的氨基衍生物。据报道,淡水鱼和贝类中 CNP 残留物浓度异常高,表明其环境持久性和潜在的生物累积风险 (Suzuki et al., 1983)。
降解和生物降解
对从土壤中分离出的微生物降解 CNP 的研究表明,将硝基还原为氨基类似物是主要的代谢途径。还注意到,特定的白腐真菌 Phlebia brevispora 可以降解 CNP 及其污染的二噁英,这表明可能存在用于 CNP 污染环境的生物处理方法 (Aizawa, 2001)。
对水生生物的毒性影响
当通过水和食物接触时,CNP 已显示出对水生生物(如轮虫 Brachionus urceolaris)繁殖的不利影响。这表明 CNP 对水生生态系统具有潜在的生态风险,以及监测其环境水平的重要性 (Hatakeyama, 1991)。
诱变特性
在好氧生物降解过程中,发现 CNP 会增加对某些沙门氏菌菌株的间接诱变性。这表明在降解过程中可能会产生诱变代谢物,带来额外的风险 (Matsushita et al., 2002)。
肥大细胞活化
另一项研究探讨了 CNP 对肥大细胞活化的影响,突出了其对免疫反应的潜在影响。观察到 CNP 增强了大鼠嗜碱性白血病细胞的脱粒和促炎细胞因子产生,表明其对免疫细胞功能的影响 (Teshima et al., 2004)。
除草剂作用模式
对 CNP 除草剂作用模式的研究已将其作用与光合活性的抑制联系起来。观察到除草剂对植物中能量转移抑制和 ATP 合成酶反应的影响,从而深入了解其植物毒性机制 (Lambert et al., 1979)。
对肝酶的影响
发现 CNP 及其氨基衍生物会诱导大鼠和小鼠的肝药物代谢酶。这表明 CNP 在肝脏代谢中具有潜在影响,并且对 CNP 暴露的反应可能存在物种差异 (Hanioka et al., 1995)。
作用机制
Target of Action
Chlornitrofen, also known as CNP, primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants .
Mode of Action
Chlornitrofen acts as a PPO inhibitor . By inhibiting the activity of PPO, it prevents the synthesis of heme and chlorophyll, thereby disrupting the normal physiological processes in plants . This results in the death of the plant, making Chlornitrofen an effective herbicide .
Biochemical Pathways
The primary biochemical pathway affected by Chlornitrofen is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts this pathway, leading to a deficiency of heme and chlorophyll in the plant . Additionally, Chlornitrofen and its amino derivative have been found to exhibit antiandrogenic and estrogenic activities, suggesting that they may also affect endocrine function .
Pharmacokinetics
It is known that chlornitrofen has alow aqueous solubility and is non-volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.
Result of Action
The primary result of Chlornitrofen’s action is the death of the plant due to the disruption of heme and chlorophyll biosynthesis . On a molecular level, this is achieved through the inhibition of PPO . Furthermore, Chlornitrofen and its amino derivative have been found to have potent antiandrogenic and estrogenic activities, suggesting that they may act as endocrine disruptors in humans and other animals .
Action Environment
Chlornitrofen was widely used as a herbicide in rice paddy fields in Japan from 1965 to 1994 . Its effectiveness as a herbicide may be influenced by various environmental factors such as soil type, temperature, and rainfall. Due to its potential endocrine-disrupting effects, there has been concern about its impact on the environment and human health .
安全和危害
属性
IUPAC Name |
1,3,5-trichloro-2-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNAUQUKWRBODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041775 | |
| Record name | Chlornitrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlornitrofen | |
CAS RN |
1836-77-7 | |
| Record name | Chlornitrofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlornitrofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlornitrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlornitrofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORNITROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















